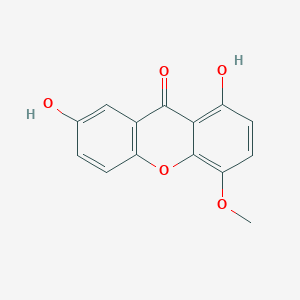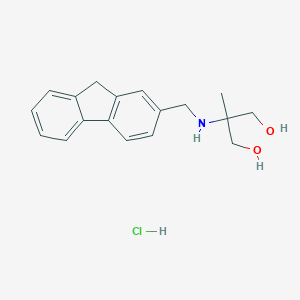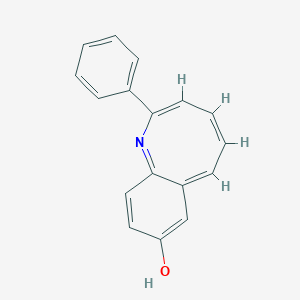
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol, also known as PB28, is a selective androgen receptor modulator (SARM) that has been extensively studied for its potential applications in the fields of medicine and sports science. PB28 has been shown to have a high affinity for androgen receptors, which are responsible for regulating the growth and development of male sex organs, as well as other physiological processes.
Wissenschaftliche Forschungsanwendungen
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol has been extensively studied for its potential applications in the fields of medicine and sports science. It has been shown to have a high affinity for androgen receptors, which makes it a promising candidate for the treatment of various conditions such as muscle wasting, osteoporosis, and hypogonadism. Additionally, (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol has been shown to have anabolic effects on muscle tissue, which could be beneficial for athletes looking to enhance their performance.
Wirkmechanismus
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol works by selectively binding to androgen receptors in the body, which are responsible for regulating the growth and development of male sex organs, as well as other physiological processes. This binding activates the androgen receptor, which then triggers a series of cellular responses that lead to increased muscle growth and bone density.
Biochemische Und Physiologische Effekte
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol has been shown to have anabolic effects on muscle tissue, which could be beneficial for athletes looking to enhance their performance. Additionally, (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol has been shown to increase bone density, which could be beneficial for the treatment of osteoporosis. However, further research is needed to fully understand the biochemical and physiological effects of (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol.
Vorteile Und Einschränkungen Für Laborexperimente
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol has several advantages for lab experiments, including its high affinity for androgen receptors and its anabolic effects on muscle tissue. However, there are also several limitations to using (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol in lab experiments, including its potential side effects and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol, including its potential applications in the treatment of muscle wasting, osteoporosis, and hypogonadism. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol and to develop safer and more effective SARMs for use in medicine and sports science.
Synthesemethoden
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol can be synthesized through a multistep process involving the reaction of various reagents and solvents. One method involves the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with 4-iodobenzaldehyde in the presence of palladium catalysts to form an intermediate compound. This intermediate is then reacted with a Grignard reagent to form (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol.
Eigenschaften
CAS-Nummer |
134746-11-5 |
|---|---|
Produktname |
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol |
Molekularformel |
C17H13NO |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol |
InChI |
InChI=1S/C17H13NO/c19-15-10-11-17-14(12-15)8-4-5-9-16(18-17)13-6-2-1-3-7-13/h1-12,19H/b5-4-,8-4?,9-5?,14-8-,16-9-,18-16?,18-17? |
InChI-Schlüssel |
DLUVDUDDNZLZCS-KDFWHVBTSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C/2=C/C=C\C=C/3\C=C(C=CC3=N2)O |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C3C=C(C=CC3=N2)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C3C=C(C=CC3=N2)O |
Synonyme |
hypodematine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



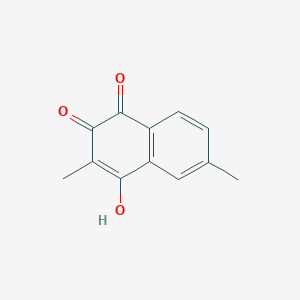
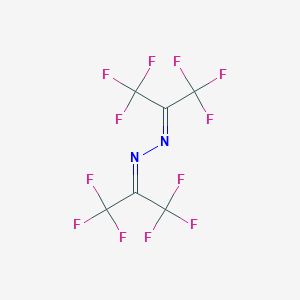
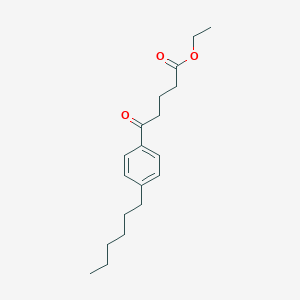
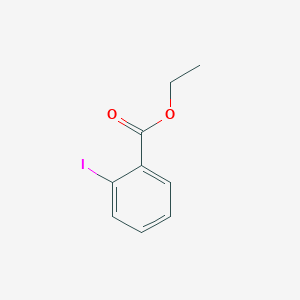
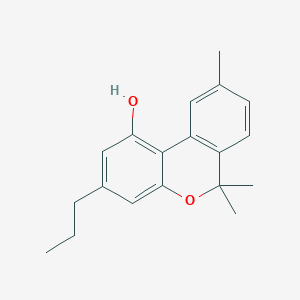
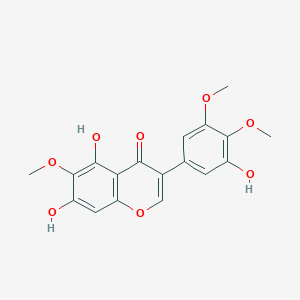
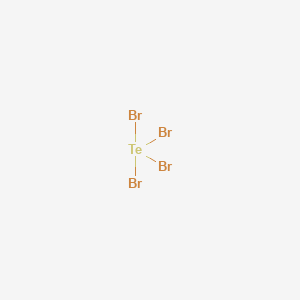
![5,11,17,23-Tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B162207.png)
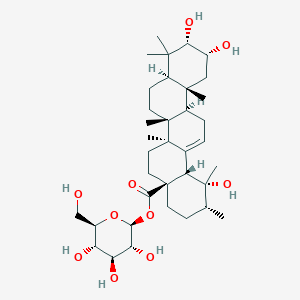
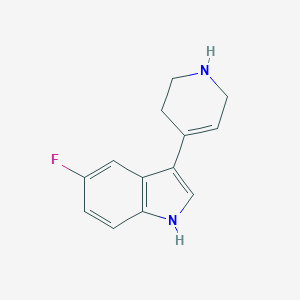
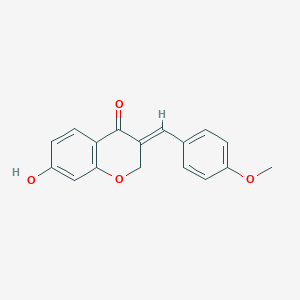
![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)
